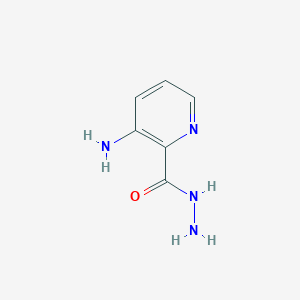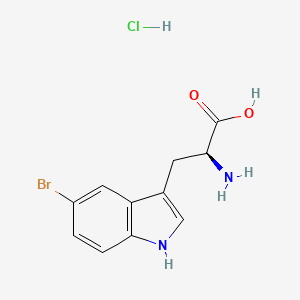![molecular formula C19H25ClN5O2+ B13834466 2-[2-[4-[(2-Chloro-4-nitrophenyl)diazenyl]phenyl]ethylamino]ethyl-trimethylazanium](/img/structure/B13834466.png)
2-[2-[4-[(2-Chloro-4-nitrophenyl)diazenyl]phenyl]ethylamino]ethyl-trimethylazanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]trimethylammonium is a synthetic organic compound known for its vibrant color properties. It is commonly used as a dye and has applications in various industries, including textiles and biological research. The compound is characterized by its azo group, which is responsible for its color, and its quaternary ammonium group, which imparts solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]trimethylammonium typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2-chloro-4-nitroaniline to form the diazonium salt. This intermediate is then coupled with N,N,N-trimethylethanaminium chloride to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reactant concentrations, to optimize the production process and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
[2-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]trimethylammonium undergoes several types of chemical reactions, including:
Oxidation: The azo group can be oxidized under specific conditions, leading to the formation of nitro compounds.
Reduction: The compound can be reduced to form amines, which can further react to form various derivatives.
Substitution: The chlorine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium dithionite for reduction and oxidizing agents like potassium permanganate for oxidation. The reactions are typically carried out under controlled temperatures and pH to ensure the desired products are obtained.
Major Products Formed
The major products formed from these reactions include various substituted azo compounds, nitro derivatives, and amines, depending on the reaction conditions and reagents used .
Scientific Research Applications
[2-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]trimethylammonium has a wide range of applications in scientific research:
Chemistry: It is used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: The compound is used in staining techniques to visualize cellular components under a microscope.
Industry: The compound is used in the textile industry for dyeing fabrics and in the production of colored plastics and inks
Mechanism of Action
The mechanism of action of [2-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]trimethylammonium involves its interaction with cellular components. The azo group can form hydrogen bonds with proteins and nucleic acids, leading to changes in their structure and function. The quaternary ammonium group enhances the compound’s solubility and facilitates its transport across cell membranes .
Comparison with Similar Compounds
Similar Compounds
Ethanol, 2-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]ethylamino]-: This compound has a similar structure but lacks the quaternary ammonium group, affecting its solubility and applications.
Synacryl Red 2G: Another azo dye with similar color properties but different substituents, leading to variations in its chemical behavior and applications.
Uniqueness
The presence of the quaternary ammonium group in [2-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]trimethylammonium makes it unique among azo dyes. This group enhances its solubility in water and its ability to interact with biological membranes, making it more versatile for various applications compared to other similar compounds .
Properties
Molecular Formula |
C19H25ClN5O2+ |
|---|---|
Molecular Weight |
390.9 g/mol |
IUPAC Name |
2-[2-[4-[(2-chloro-4-nitrophenyl)diazenyl]phenyl]ethylamino]ethyl-trimethylazanium |
InChI |
InChI=1S/C19H25ClN5O2/c1-25(2,3)13-12-21-11-10-15-4-6-16(7-5-15)22-23-19-9-8-17(24(26)27)14-18(19)20/h4-9,14,21H,10-13H2,1-3H3/q+1 |
InChI Key |
AKIYYDSXDIXEOB-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CCNCCC1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Hexahydro-5H-oxireno[2,3-c]benzofuran](/img/structure/B13834383.png)
![(1S,3R,5R)-7-oxo-6-azatricyclo[4.3.0.01,3]nonane-5-carboxylic acid](/img/structure/B13834387.png)

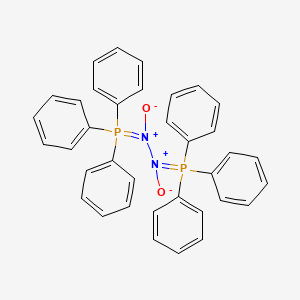

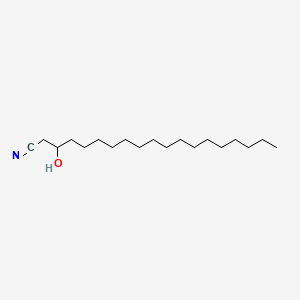
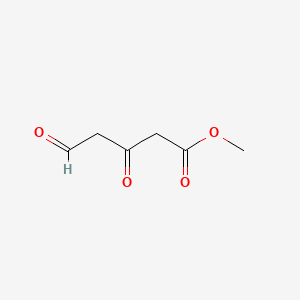
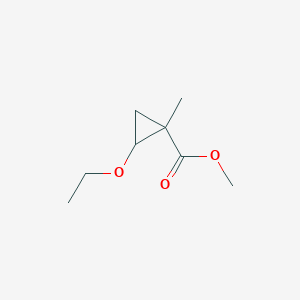
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[[(E)-2-methylbut-2-enoyl]amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-9-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13834424.png)


![(2-{[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenyl)arsonic acid](/img/structure/B13834447.png)
